3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
Overview
Description
“3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol” is a compound that falls under the category of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds are known to inhibit CDK2, a target for cancer treatment .
Synthesis Analysis
The synthesis of these compounds involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives .Molecular Structure Analysis
The molecular structure of this compound is optimized using computational methods . It belongs to a class of compounds known as triazolopyrimidines, which are nitrogen-containing heterocycles .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include cyclisation and hydrolysis . The cyclisation of certain precursors leads to the formation of the triazolopyrimidine core .Scientific Research Applications
Synthetic Methodologies and Biological Activity
Synthesis of Triazolo[4,3-a]Pyrimidines and Related Compounds : A study describes the synthesis of 1,2,4-Triazolo[4,3-a]pyrimidines and related compounds through reactions involving hydrazonoyl halides. These synthetic pathways highlight the versatility of the core structure in generating diverse derivatives with potential application in drug discovery (Abdelhamid et al., 2004).
Antibacterial Activity : Another research effort focused on the synthesis of triazolo[4,3-a]pyrimidines with significant antibacterial activity against several pathogens, indicating the potential of these compounds as antibacterial agents (Prakash et al., 2004).
Building Blocks for Biologically Active Compounds : Research on the synthesis of triazolo[4,5-d]pyrimidine-7-thiones as building blocks suggests their utility in creating compounds with potential biological activities. This study underlines the importance of these scaffolds in medicinal chemistry (Pokhodylo et al., 2010).
Antimicrobial Activities
- Synthesis of Pyrimidines with Antimicrobial Activity : A study detailing the synthesis of various pyrimidines and their evaluation for antimicrobial activity against different bacterial and fungal strains highlights the potential of these compounds in addressing antibiotic resistance (Abdelhamid et al., 2016).
Heterocyclic Chemistry Applications
- Novel Heterocyclic Systems : Research into the synthesis of novel heterocyclic systems based on the triazolo[4,5-d]pyrimidine framework demonstrates the potential of these compounds in the development of new therapeutic agents. This includes exploration through density functional theory (DFT) studies to understand their structural properties and reactivity (Mozafari et al., 2016).
Mechanism of Action
Target of Action
The primary target of 3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing cells from transitioning from the G1 phase to the S phase . The compound’s interaction with CDK2 is likely facilitated by hydrogen bonding with the Leucine 83 residue within the CDK2 active site .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle, a critical biochemical pathway in cellular proliferation . By preventing the transition from the G1 phase to the S phase, the compound effectively halts cell division . This can have downstream effects on tumor growth and proliferation, as uncontrolled cell division is a hallmark of cancer .
Pharmacokinetics
These properties can help predict the compound’s bioavailability and potential as an antitumor agent .
Result of Action
The result of this compound’s action is the significant inhibition of cell proliferation . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
Future Directions
Biochemical Analysis
Biochemical Properties
3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation . The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acids, thereby inhibiting its activity and leading to cell cycle arrest . Additionally, it interacts with other proteins involved in apoptosis and cell proliferation, further highlighting its potential as an anticancer agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis by upregulating pro-apoptotic genes such as p53 and Bax . This compound also affects cell signaling pathways, including the inhibition of the epidermal growth factor receptor (EGFR) pathway, which is often overactive in cancer cells . Furthermore, it influences gene expression and cellular metabolism by altering the levels of reactive oxygen species (ROS) and other metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as CDK2, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzyme’s activity, leading to cell cycle arrest and apoptosis . Additionally, the compound modulates gene expression by interacting with transcription factors and other regulatory proteins . It also affects enzyme activity by altering the phosphorylation status of key signaling molecules .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound exhibits stability under various conditions, maintaining its biochemical activity . It may undergo degradation in the presence of certain enzymes or under extreme pH conditions . Long-term studies have shown that the compound can induce sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it may cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to significant toxicity without additional therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites may retain some biological activity or be further processed for excretion . The compound also affects metabolic flux by altering the levels of key metabolites involved in cellular respiration and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It is taken up by cells through active transport mechanisms and distributed to various cellular compartments . The compound may accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and regulatory proteins . The compound may also be directed to specific organelles, such as mitochondria, through targeting signals or post-translational modifications . This localization is essential for its role in modulating cellular processes and inducing apoptosis .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4H-triazolo[4,5-d]pyrimidine-7-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S/c1-18-8-4-3-7(5-9(8)19-2)17-11-10(15-16-17)12(20)14-6-13-11/h3-6H,1-2H3,(H,13,14,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECSFSDINFJWEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=C(C(=S)N=CN3)N=N2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.